AC-Leu-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

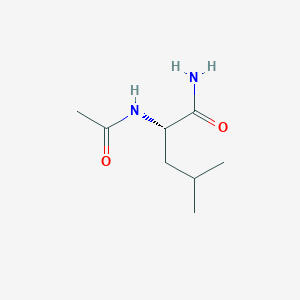

(2S)-2-acetamido-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPXQAHAQREGGN-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937178 |

Source

|

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16624-68-3 |

Source

|

| Record name | N-Acetyl-D-leucineamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of N-Acetyl-L-leucinamide (AC-Leu-NH2): A Technical Guide for Researchers

Foreword: Deconstructing a Seemingly Simple Molecule

In the intricate world of peptide science and drug discovery, even the most fundamental structures can harbor significant utility. N-Acetyl-L-leucinamide (AC-Leu-NH2), a derivative of the essential amino acid L-leucine, presents as a case in point. While not a headline-grabbing therapeutic agent in its own right, its function is pivotal for researchers, scientists, and drug development professionals. This technical guide eschews a conventional template to provide an in-depth, research-centric perspective on the core functions of this compound, moving from its foundational physicochemical properties to its application in understanding complex biological systems. Our exploration will be grounded in established scientific principles, supported by verifiable references, to offer a trustworthy and authoritative resource.

I. The Fundamental Significance of Terminal Capping: Isolating the Leucine Side Chain

At its core, this compound is a molecular tool designed for specificity. In the physiological environment, amino acids exist as zwitterions, possessing both a positively charged amino group and a negatively charged carboxyl group. These charges can significantly influence molecular interactions. However, within a peptide chain, these terminal groups are neutralized through the formation of amide bonds.[1]

This compound mimics this intra-peptide state. The N-terminus is capped with an acetyl group, and the C-terminus is an amide. This structural modification is not trivial; it effectively isolates the physicochemical contributions of the leucine's isobutyl side chain.[1] By neutralizing the terminal charges, researchers can dissect the specific roles of leucine's hydrophobicity and steric bulk in various biological contexts, from protein folding to ligand-receptor binding, without the confounding influence of terminal charges.[1] This makes this compound an invaluable model compound in both computational and experimental studies.[1]

II. This compound as a Foundational Building Block in Peptide Synthesis

The strategic design of this compound extends to its utility in the synthesis of more complex peptides. The N-acetylation serves as a protective group, preventing the leucine residue from participating in unwanted side reactions during the stepwise elongation of a peptide chain.[2] This is a cornerstone of both solid-phase and solution-phase peptide synthesis, ensuring the fidelity of the final peptide sequence.

The amidation of the C-terminus can also be a deliberate design feature in the synthesis of peptide-based therapeutics. An amidated C-terminus can increase the metabolic stability of a peptide by making it resistant to degradation by carboxypeptidases. This modification can also influence the peptide's overall conformation and its ability to interact with its biological target.

III. The Broader Context: Leucine-Containing Peptides as Modulators of Enzyme Activity

While direct evidence for this compound as a potent, specific enzyme inhibitor is not extensively documented, its structure provides a basis for understanding how more complex leucine-containing peptides can function as significant modulators of enzyme activity. The leucine residue, with its hydrophobic side chain, is frequently involved in the recognition and binding of substrates and inhibitors to enzymes, particularly proteases.

Calpain Inhibition: A Case Study

Calpains are a family of calcium-dependent cysteine proteases implicated in a host of cellular processes and pathological conditions, including neurodegenerative diseases.[1] The dysregulation of calpain activity often leads to aberrant cleavage of cellular proteins, contributing to cytotoxicity. Consequently, the development of calpain inhibitors is a significant area of therapeutic research.

Several potent calpain inhibitors are peptide-based and feature leucine residues. For instance, N-Acetyl-Leu-Leu-norleucinal (ALLN), also known as Calpain Inhibitor I, is a strong, competitive inhibitor of calpain I and calpain II. The di-leucine motif in this and other inhibitors, such as Z-Leu-Leu-Leu-al (MG132), underscores the importance of leucine in engaging with the active site of calpains.[3][4] While this compound itself is a much simpler structure, it represents the fundamental leucine-based recognition element that is elaborated upon in these more complex and potent inhibitors.

IV. Experimental Protocols: Investigating the Effects of Leucine-Containing Peptides

To translate the conceptual understanding of this compound and related compounds into practical application, robust experimental protocols are essential. The following sections detail methodologies for assessing the impact of leucine-containing peptides on cellular systems, with a focus on calpain activity.

A. Fluorogenic Calpain Activity Assay

This assay provides a quantitative measure of calpain activity and is a primary method for screening potential inhibitors.

Principle: A synthetic peptide substrate, such as Suc-LLVY-AMC, contains a fluorophore (7-amino-4-methylcoumarin, AMC) that is quenched in its intact form. Cleavage of the substrate by active calpain releases AMC, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

-

Cell Lysate Preparation:

-

Culture cells to the desired confluency.

-

Induce the cellular process of interest (e.g., apoptosis, neurotoxicity) in the presence or absence of the test compound (e.g., a leucine-containing peptide inhibitor).

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors (excluding those that target cysteine proteases if calpain activity is the target).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing cytosolic proteins.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup (96-well plate format):

-

Prepare a reaction buffer containing calcium, as calpains are calcium-dependent.

-

In each well, add a standardized amount of cell lysate (e.g., 20-50 µg of protein).

-

Add the fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) to a final concentration of 50-100 µM.

-

For inhibitor studies, pre-incubate the lysate with various concentrations of the test compound before adding the substrate. Include a known calpain inhibitor as a positive control.

-

Include a "no lysate" control to measure background fluorescence.

-

-

Data Acquisition and Analysis:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).

-

Calculate the rate of substrate cleavage (change in fluorescence over time).

-

Normalize the calpain activity to the protein concentration of the lysate.

-

For inhibitor studies, plot the calpain activity against the inhibitor concentration to determine the IC50 value.

-

B. Western Blot Analysis of Calpain Substrates

This method provides an indirect measure of calpain activity by assessing the cleavage of known calpain substrates.

Principle: The activation of calpain leads to the proteolytic cleavage of specific cellular proteins. By using antibodies that recognize either the full-length protein or its cleavage products, one can infer the level of calpain activity. A common substrate used for this purpose is α-spectrin.

Step-by-Step Methodology:

-

Sample Preparation:

-

Treat cells as described in the fluorogenic assay protocol.

-

Lyse the cells in a denaturing buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a known calpain substrate (e.g., α-spectrin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the full-length substrate and its cleavage products.

-

An increase in the cleavage products and a corresponding decrease in the full-length protein indicate an increase in calpain activity.

-

Normalize the results to a loading control (e.g., β-actin or GAPDH).

-

V. Data Presentation: A Comparative Overview

To provide a clear and concise summary of the properties of this compound and related compounds, the following tables are presented.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Key Feature |

| This compound | C8H15N2O2 | 172.22 | Acetyl-Leucine-Amide | Terminally capped leucine, model compound |

| N-Acetyl-L-leucine | C8H15NO3 | 173.21 | Acetyl-Leucine | N-terminally capped leucine |

| Calpain Inhibitor I (ALLN) | C20H37N3O4 | 383.53 | Ac-Leu-Leu-norleucinal | Di-leucine peptide aldehyde, calpain inhibitor |

VI. Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

Figure 2: A streamlined experimental workflow for determining the inhibitory potential of a compound on calpain activity using a fluorogenic assay.

VII. Concluding Remarks and Future Directions

N-Acetyl-L-leucinamide (this compound) serves as a quintessential example of how a structurally simple molecule can be of profound importance in the complex fields of biochemical research and drug development. Its primary, well-documented function is that of a model compound, enabling the precise study of the leucine side chain's contributions to molecular interactions. [1]Furthermore, it is a valuable building block in the chemical synthesis of more elaborate peptides.

While this compound itself may not be a potent biological effector, it provides the conceptual framework for understanding the action of more complex leucine-containing peptides that exhibit significant biological activities, such as the inhibition of proteases like calpain. The methodologies detailed in this guide offer a practical starting point for researchers to investigate the effects of such compounds.

Future research could explore the subtle biological activities of this compound itself, particularly concerning its transport across cell membranes and its metabolic fate compared to its carboxylic acid counterpart, N-acetyl-L-leucine. Such studies could reveal novel, albeit likely modest, biological roles and further solidify its utility as a versatile tool in the researcher's arsenal.

VIII. References

-

J-Stage. (n.d.). Differential Inhibition of Calpain and Proteasome Activities by Peptidyl Aldehydes of Di-Leucine and Tri-Leucine. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-L-leucine. Retrieved from [Link]

-

ACS Publications. (n.d.). Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. Retrieved from [Link]

-

PubMed. (n.d.). Amino Acids in Cell Signaling: Regulation and Function. Retrieved from [Link]

-

The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. (n.d.). Retrieved from [Link]

-

Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 16(12), 2410-2411. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-Acetyl-L-leucinamide (Ac-Leu-NH2)

Introduction: The Significance of Ac-Leu-NH2 in Research

N-Acetyl-L-leucinamide (this compound) is a derivative of the essential amino acid L-leucine, featuring an acetylated N-terminus and an amidated C-terminus. This seemingly simple modification of a fundamental biological building block imparts unique physicochemical properties, rendering this compound a valuable tool in various scientific disciplines. In peptide and protein science, it serves as a model compound for studying the behavior of leucine residues within larger polypeptide chains, where the terminal charges are neutralized by amide bonds.[1] Furthermore, the N-acetylated and C-amidated structure is a common feature in bioactive peptides, enhancing their stability against enzymatic degradation and modifying their interaction with biological targets. The synthesis of this compound is a foundational exercise in peptide chemistry, illustrating key principles of protecting group strategy, amide bond formation, and purification. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols for both solution-phase and solid-phase methodologies.

Strategic Approaches to this compound Synthesis: A Comparative Overview

The synthesis of this compound can be broadly approached via two distinct strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

-

Solution-Phase Synthesis: This classical approach involves the coupling of N-acetyl-L-leucine (Ac-Leu-OH) with an ammonia source in a homogenous reaction mixture.[1] It is particularly advantageous for large-scale synthesis and when specific chemical manipulations are better performed in solution. However, it can be more labor-intensive due to the need for purification after each step.

-

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves the stepwise assembly of the peptide on an insoluble polymer resin.[2] This method is highly efficient, amenable to automation, and simplifies purification as excess reagents and byproducts are removed by simple filtration and washing.[2] For the synthesis of this compound, this would involve attaching leucine to an amide-forming resin, followed by N-terminal acetylation and cleavage from the support.[3][4]

The choice between these two methodologies depends on the desired scale of synthesis, available equipment, and the specific research context. This guide will provide detailed protocols for both approaches to allow for an informed selection.

Part 1: Solution-Phase Synthesis of this compound

The solution-phase synthesis of this compound is a two-stage process: first, the synthesis of the N-acetylated leucine precursor, and second, the coupling of this precursor with an ammonia source to form the final amide.

Stage 1: Synthesis of N-Acetyl-L-leucine (Ac-Leu-OH)

The starting material for the solution-phase synthesis is N-acetyl-L-leucine, which can be readily prepared from L-leucine through acetylation with acetic anhydride.[5][6][7]

Reaction Scheme:

Caption: Synthesis of N-Acetyl-L-leucine from L-Leucine.

Experimental Protocol: Acetylation of L-Leucine

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 eq.) in an aqueous solution of sodium hydroxide (2N).

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.0-1.5 eq.) dropwise while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Acidification: Cool the reaction mixture again in an ice bath and carefully acidify with hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the N-acetyl-L-leucine.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.[7]

| Reagent | Molar Ratio | Key Considerations |

| L-Leucine | 1.0 | Starting amino acid. |

| Acetic Anhydride | 1.0 - 1.5 | Acetylating agent. Excess can be used to drive the reaction to completion. |

| Sodium Hydroxide | ~2.0 | Maintains a basic pH to deprotonate the amino group for nucleophilic attack. |

| Hydrochloric Acid | As needed | Used to acidify the reaction mixture and precipitate the product. |

Stage 2: Amide Bond Formation

The crucial step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid of Ac-Leu-OH and an ammonia source. This is typically achieved using a coupling reagent to activate the carboxyl group. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[8][9]

Reaction Scheme:

Caption: Solution-phase synthesis of this compound.

Experimental Protocol: Coupling of Ac-Leu-OH with Ammonia

-

Reaction Setup: Dissolve N-acetyl-L-leucine (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0°C in an ice bath and add EDC·HCl (1.1 eq.). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add a source of ammonia, such as a solution of ammonia in the reaction solvent or ammonium chloride (NH₄Cl, 1.2 eq.) along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the ammonium salt and the HCl from EDC·HCl.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[7]

| Reagent | Molar Ratio | Key Considerations |

| N-Acetyl-L-leucine | 1.0 | The carboxylic acid component. |

| EDC·HCl | 1.1 | Water-soluble carbodiimide coupling agent. |

| HOBt | 1.1 | Additive to suppress racemization and improve coupling efficiency. |

| Ammonia source (e.g., NH₄Cl) | 1.2 | The amine component. |

| DIPEA | 2.5 | Non-nucleophilic base to neutralize salts. |

Part 2: Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach to this compound, with the product being assembled on a solid support and cleaved off in the final step. The use of a Rink Amide resin is ideal for this synthesis as it directly yields a C-terminal amide upon cleavage.[2][4][10]

Workflow Overview:

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocol: SPPS of this compound

-

Resin Swelling: Place Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.[2]

-

Fmoc Deprotection (Initial): Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.[2][3]

-

Leucine Coupling:

-

In a separate vial, pre-activate Fmoc-L-leucine-OH (3-5 eq. relative to resin loading) with a coupling reagent such as HBTU (0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for a few minutes.[11]

-

Alternatively, use DIC (1 eq. to the amino acid) and HOBt (1 eq. to the amino acid).

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser ninhydrin test (a negative result indicates completion).[2]

-

Wash the resin thoroughly with DMF.

-

-

Fmoc Deprotection (Leucine): Repeat step 2 to remove the Fmoc group from the N-terminus of the resin-bound leucine.

-

N-terminal Acetylation:

-

Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF (e.g., a 1:1:8 volume ratio of acetic anhydride:DIPEA:NMP).[12]

-

Add this solution to the resin and agitate for 30-60 minutes.

-

Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[13]

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14][15]

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA.

-

-

Product Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5]

-

Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

-

The crude this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

-

Characterization of this compound

Confirmation of the successful synthesis of this compound requires thorough characterization using modern analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the acetyl group (singlet around 2.0 ppm), the leucine side chain protons (multiplets in the 0.9-1.7 ppm range), the α-proton (multiplet around 4.3 ppm), and the amide protons (broad signals in the 7-8 ppm range). The exact chemical shifts will be solvent-dependent. |

| ¹³C NMR | Expected signals for the carbonyl carbons of the acetyl and amide groups (around 170-175 ppm), the α-carbon (around 52 ppm), the acetyl methyl carbon (around 23 ppm), and the carbons of the isobutyl side chain. |

| Mass Spectrometry (ESI-MS) | The expected molecular weight of this compound is 172.22 g/mol .[1] In positive ion mode, the expected [M+H]⁺ ion would be at m/z 173.23. The fragmentation pattern can also be used to confirm the sequence.[18][19] |

| RP-HPLC | A single major peak in the chromatogram indicates a high degree of purity. The retention time will depend on the specific column and gradient used.[16][20] |

Discussion of Key Experimental Choices and Potential Pitfalls

Choice of Coupling Reagent

The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions.

-

Carbodiimides (DCC, DIC, EDC): These are cost-effective and widely used. DCC is suitable for solution-phase synthesis, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[18] DIC is preferred for SPPS as its urea byproduct is more soluble.[18] EDC is water-soluble, making it ideal for solution-phase reactions where byproducts can be removed by aqueous workup.[11][21]

-

Uronium/Aminium Salts (HBTU, HATU): These reagents are generally more efficient and faster than carbodiimides, especially for sterically hindered couplings.[11][21] They are commonly used in SPPS.

The use of additives like HOBt or OxymaPure with carbodiimides is strongly recommended to form an active ester intermediate, which is more stable than the O-acylisourea intermediate, thereby reducing the risk of racemization and the formation of the inactive N-acylurea byproduct.[11]

Side Reactions and Mitigation Strategies

-

Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and cause racemization of the chiral α-carbon. This is minimized by using urethane-based protecting groups (like Fmoc), using coupling additives (HOBt, HOAt), and avoiding excessive use of strong bases.[11]

-

N-acylurea Formation: This is a common side reaction with carbodiimides where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the amine. This can be suppressed by the addition of HOBt.[11]

-

Incomplete Coupling: In SPPS, incomplete coupling can lead to deletion sequences. Using an excess of the activated amino acid and monitoring the reaction with a qualitative test like the Kaiser test can help ensure complete coupling.[2]

Safety and Handling Precautions

Many of the reagents used in the synthesis of this compound are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Reagent | Primary Hazards | Safe Handling Practices |

| Carbodiimides (DCC, EDC) | Skin and respiratory sensitizers, corrosive.[22][23] | Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust. |

| Coupling Reagents (HBTU, HATU) | Potential sensitizers.[22] | Handle with care, avoiding skin contact and inhalation. |

| HOBt | Potentially explosive when anhydrous.[22] | Use the commercially available hydrated form. Avoid heating. |

| Acetic Anhydride | Corrosive, flammable, lachrymator. | Handle in a fume hood, wear appropriate personal protective equipment (PPE). |

| Piperidine | Flammable, toxic, corrosive. | Use in a well-ventilated fume hood, wear appropriate PPE. |

| Trifluoroacetic Acid (TFA) | Highly corrosive, causes severe burns. | Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection. |

Conclusion

The synthesis of N-acetyl-L-leucinamide is an excellent model for demonstrating fundamental principles of peptide chemistry. Both solution-phase and solid-phase methodologies offer reliable pathways to this compound, each with its own set of advantages and considerations. By carefully selecting the appropriate synthetic strategy, coupling reagents, and purification methods, and by adhering to strict safety protocols, researchers can efficiently and reproducibly synthesize this compound for a wide range of applications in chemical and biological research. This guide provides the necessary technical details and insights to empower researchers in this endeavor.

References

- Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-Terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232.

- Supporting Information for "Switching Substitution Groups on the In-tether Chiral Center Influences the Backbone Peptide' Permeability and Target Binding Affinity".

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Kijewska, M., Waliczek, M., Cal, M., & Szewczuk, Z. (2018).

- ChemicalBook. (n.d.). N-Acetyl-L-leucine(1188-21-2) 1H NMR spectrum.

- CDN. (n.d.). Cleavage Cocktail Selection.

- BenchChem. (2025). Application Note: Solid-Phase Synthesis of Arg-Gly-Tyr-Ser-Leu-Gly.

- Raymond, A. et al. (2016). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Digital CSIC.

- ResearchGate. (2022). Can anyone help me out regarding the cleavage procedure of a heptad peptide sequence on Rink amide resin?

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512).

- Aapptec. (n.d.). How to Synthesize a Peptide.

- CDN. (n.d.).

- ResearchG

- Aapptec. (n.d.). Planning a Peptide Synthesis.

- The Royal Society of Chemistry. (n.d.).

- Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- BenchChem. (n.d.). This compound | 28529-34-2.

- ResearchGate. (n.d.). LC-MS of crude product Ac-Glu-Aea-Asp-Gly-Arg-Thr-Leu-NH2.

- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

- Reddy, K. L., & Sibi, M. P. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6096-6098.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Aapptec. (n.d.). Coupling Reagents.

- Graham, J. L. et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Chemical Research in Toxicology, 35(5), 795-814.

- Peptideweb.com. (n.d.). Loading protocols.

- BioInsights. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.

- PubMed. (2015).

- ChemicalBook. (n.d.). This compound CAS#: 28529-34-2.

- ACS Publications. (n.d.). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- Bachem Products. (n.d.). Ac-Leu-NH₂.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Leucine.

- Pharmacentral. (2025). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods.

- ACS Publications. (n.d.). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach.

- Google Patents. (n.d.).

- PubMed Central. (n.d.).

- Google Patents. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. rsc.org [rsc.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. peptide.com [peptide.com]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 17. helixchrom.com [helixchrom.com]

- 18. researchgate.net [researchgate.net]

- 19. First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents [patents.google.com]

- 21. peptide.com [peptide.com]

- 22. chem.uci.edu [chem.uci.edu]

- 23. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

N-Acetyl-L-Leucinamide and its Carboxylate Analogue: A Tale of Two Molecules in Therapeutic Development and Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Critical Distinction in Nomenclature and Application

In the landscape of neuropharmacology and biochemical research, precision in molecular identity is paramount. This guide addresses the discovery, history, and scientific evolution of two related, yet functionally distinct, molecules: N-acetyl-L-leucine and N-acetyl-L-leucinamide. While the user's query specified the amide, the vast body of therapeutic research and historical significance lies with its carboxylate counterpart, N-acetyl-L-leucine. N-acetyl-L-leucinamide and its derivatives, conversely, are primarily documented as tools for peptide synthesis and biochemical studies, valued for their enhanced stability. This guide will first provide a comprehensive historical account of N-acetyl-L-leucine as a therapeutic agent and then delineate the known scientific context of N-acetyl-L-leucinamide to offer a complete and accurate perspective for the scientific community.

Part 1: The Therapeutic Journey of N-Acetyl-L-Leucine

Early Origins: From Vertigo to a Deeper Neurological Focus

The story of N-acetyl-leucine begins not with the pure L-enantiomer, but with its racemic mixture, N-acetyl-DL-leucine. Marketed under the brand name Tanganil, this compound has been utilized in France since 1957 for the treatment of vertigo.[1] For decades, its use was confined to this indication, with a limited understanding of its precise mechanism of action.

A pivotal shift in the scientific narrative occurred with the investigation into the differential effects of its stereoisomers. Research demonstrated that the therapeutic activity resided primarily in the L-enantiomer, N-acetyl-L-leucine (also known as levacetylleucine).[2] This discovery catalyzed a new wave of research, moving beyond symptomatic relief for vertigo and into the realm of treating complex neurological disorders.

A New Era: Targeting Lysosomal Storage Disorders and Ataxias

The modern therapeutic history of N-acetyl-L-leucine is intrinsically linked to rare, debilitating neurological diseases. Observational studies in patients with Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder, suggested that N-acetyl-DL-leucine had both symptomatic and potential neuroprotective benefits.[3] Subsequent preclinical studies in animal models of NPC and other lysosomal storage diseases, such as Tay-Sachs and Sandhoff diseases (GM2 gangliosidoses), further solidified the therapeutic potential of the L-enantiomer.[4]

These promising early findings led to formal clinical investigations. A key study published in the New England Journal of Medicine demonstrated that treatment with N-acetyl-L-leucine for 12 weeks resulted in a better neurological status compared to placebo in patients with NPC.[5] This, along with other successful trials, culminated in the U.S. Food and Drug Administration (FDA) approval of levacetylleucine (brand name Aqneursa) for the treatment of NPC in September 2024.[3][6]

The therapeutic scope of N-acetyl-L-leucine continues to expand, with ongoing clinical trials for other neurological conditions characterized by ataxia, including Ataxia-Telangiectasia.[6]

Unraveling the Mechanism of Action: A Shift in Cellular Transport

A significant breakthrough in understanding how N-acetylation transforms leucine into a therapeutic agent came from studies on its cellular transport. Leucine, an essential amino acid, is taken up by cells via the L-type amino acid transporter 1 (LAT1). However, research has shown that the acetylation of L-leucine switches its primary mode of cellular entry. N-acetyl-L-leucine is instead transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[7] This alteration in transport is crucial, as it bypasses the typically saturated LAT1 transporter, allowing for a different pharmacokinetic and pharmacodynamic profile.

Once inside the cell, N-acetyl-L-leucine is metabolized, with the acetyl group being cleaved to yield L-leucine.[7] This intracellular release of L-leucine is thought to be a key part of its therapeutic effect, potentially influencing pathways like the mechanistic target of rapamycin (mTOR) signaling and improving lysosomal and mitochondrial function.[8][9]

Part 2: N-Acetyl-L-Leucinamide in the Research Arena

In contrast to the extensive therapeutic history of its carboxylate analogue, N-acetyl-L-leucinamide exists primarily within the domain of biochemical and synthetic chemistry research.

A Tool for Peptide Synthesis and Structural Studies

N-acetyl-L-leucinamide and its derivatives, such as N-α-Acetyl-L-leucine N-methylamide, are utilized in peptide synthesis.[] The presence of the amide group, as opposed to a carboxylic acid, imparts greater stability under physiological conditions. This makes it a valuable building block in the creation of peptides and peptidomimetics for research purposes.

These modified amino acids are employed to study protein structure and function, enzymatic activity, and peptide bond formation and cleavage.[] Their enhanced stability prevents unwanted side reactions and degradation, allowing for more controlled experimental conditions.

A Distinct Chemical Entity

It is critical for researchers to recognize that N-acetyl-L-leucinamide is a distinct chemical entity from N-acetyl-L-leucine. While both are derived from L-leucine, the substitution of the carboxylic acid with an amide group significantly alters the molecule's chemical properties, including its acidity, polarity, and biological interactions.

More complex synthetic derivatives, such as L-Leucinamide, N-acetyl-L-leucyl-N-(1-formyl-3-mercaptopropyl)-, (S)-, have been developed as potential tools in drug discovery, for example, as enzyme inhibitors.[7] These compounds, however, represent highly specialized research chemicals and do not have the broad therapeutic history of N-acetyl-L-leucine.

Experimental Protocols

Synthesis of N-Acetyl-DL-Leucine

A representative laboratory-scale synthesis of N-acetyl-DL-leucine involves the acylation of L-leucine followed by racemization.

Materials:

-

L-leucine

-

Acetic anhydride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Salicylaldehyde (catalyst for racemization)

-

Activated carbon

Procedure:

-

Dissolve L-leucine in an aqueous solution of 2N NaOH with heating.

-

Add a catalytic amount of salicylaldehyde and maintain the temperature at approximately 95°C for several hours to induce racemization. Monitor the optical rotation to confirm the formation of the racemic mixture (optical rotation should approach 0).[11]

-

Cool the reaction mixture to approximately 5°C.

-

Slowly add acetic anhydride dropwise to the cooled solution to perform the acetylation.

-

After the addition is complete, allow the reaction to proceed for a short period.

-

Warm the solution (e.g., to 60°C) and add activated carbon for decolorization.

-

Filter the solution to remove the activated carbon.

-

Adjust the pH of the filtrate to approximately 2.5-3.0 with HCl to precipitate the N-acetyl-DL-leucine.[11]

-

Cool the mixture to induce crystallization, and collect the product by filtration.

-

Dry the resulting solid to obtain N-acetyl-DL-leucine.

Visualizations

Logical Flow of Discovery and Development

Caption: Timeline of N-Acetyl-Leucine's therapeutic development.

Mechanism of Action: Cellular Uptake

Caption: Differential cellular transport of L-Leucine and N-Acetyl-L-Leucine.

Conclusion

The history of N-acetyl-L-leucine is a compelling example of drug repurposing and the importance of stereochemistry in pharmacology. From a long-standing treatment for vertigo, its active L-enantiomer has emerged as a significant therapeutic for rare and debilitating neurological disorders. This journey has been underpinned by rigorous scientific investigation into its mechanism of action, revealing a unique mode of cellular transport that distinguishes it from its parent amino acid.

In contrast, N-acetyl-L-leucinamide remains a valuable tool within the research and development pipeline, facilitating the synthesis and study of peptides and proteins. A clear understanding of the distinct identities and applications of N-acetyl-L-leucine and N-acetyl-L-leucinamide is essential for the advancement of both clinical therapeutics and fundamental biochemical research.

References

- Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury.

- Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports.

- Patterson, M. C., et al. (2024). Trial of N-Acetyl-l-Leucine in Niemann-Pick Disease Type C. New England Journal of Medicine.

- Kaya, E., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One.

-

PubMed. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Available from: [Link]

- Google Patents. Method for preparing N-acetyl-DL-leucine.

-

Bremova-Ertl, T. (2023). N-Acetyl-L-Leucine in GM2 Gangliosidoses. YouTube. Available from: [Link]

-

PubChem. N-Acetyl-L-leucine. Available from: [Link]

- Kim, J., et al. (2022). The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulfatase Deficiency. Journal of Clinical Medicine.

-

Patsnap Synapse. N-Acetyl-Leucine. Available from: [Link]

- Vibert, N., et al. (2015). Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine)

- Google Patents. Process for racemisation and acetylation of leucine.

- Liu, R., et al. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. bioRxiv.

-

Wikipedia. Acetylleucine. Available from: [Link]

-

Psych Scene. (2023). NAC: The Overlooked Supplement Changing Psychiatry? YouTube. Available from: [Link]

-

Minerva Access. The chemistry and biological activities of N-acetylcysteine. Available from: [Link]

-

ResearchGate. PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. Available from: [Link]

Sources

- 1. Acetylleucine - Wikipedia [en.wikipedia.org]

- 2. Comparative analysis of pharmacological treatments with N-acetyl-DL-leucine (Tanganil) and its two isomers (N-acetyl-L-leucine and N-acetyl-D-leucine) on vestibular compensation: Behavioral investigation in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetyl-L-leucine | C8H15NO3 | CID 70912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]

- 6. N-Acetyl-Leucine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. CAS 145757-50-2: L-Leucinamide, N-acetyl-L-leucyl-N-(1-for… [cymitquimica.com]

- 8. N-acetyl-L-leucine: a promising treatment option for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap [eureka.patsnap.com]

Biological relevance of N-terminal acetylation of leucine

An In-Depth Technical Guide to the Biological Relevance of N-Terminal Acetylation of Leucine

For Researchers, Scientists, and Drug Development Professionals

N-terminal acetylation (Nt-acetylation) is one of the most prevalent co- and post-translational protein modifications in eukaryotes, affecting an estimated 80% of the human proteome.[1][2][3] This irreversible modification, the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid, has profound implications for protein function, stability, and localization.[1][4] While historically viewed as a protective cap against degradation, recent advancements have unveiled a more complex and nuanced role for Nt-acetylation. This guide focuses specifically on the biological relevance of the Nt-acetylation of leucine residues, a modification primarily catalyzed by the NatC and NatE N-terminal acetyltransferases. We will delve into the molecular machinery, the diverse functional consequences, its emerging role in human health and disease, and the experimental methodologies crucial for its investigation. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand and target this critical protein modification.

PART 1: The Core Machinery of Leucine N-Terminal Acetylation

The specificity of Nt-acetylation is determined by a family of enzymes known as N-terminal acetyltransferases (NATs).[1] These enzymes exhibit distinct substrate specificities, primarily dictated by the first few amino acids of a polypeptide chain.[1] For proteins with an N-terminal leucine, the key players are the NatC and NatE complexes.

The N-Terminal Acetyltransferases (NATs)

NATs are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the N-terminal amino group of a protein.[5][6] This process neutralizes the positive charge of the N-terminus, increasing its hydrophobicity and size, which can in turn influence a wide array of cellular processes.[1][5]

Specificity for Leucine: NatC and NatE

While several NATs exist with overlapping specificities, NatC and NatE are the primary enzymes responsible for acetylating proteins that retain their initiator methionine (iMet) followed by a hydrophobic residue like leucine.[4][7]

-

NatC: This complex is composed of the catalytic subunit Naa30 and the auxiliary subunits Naa35 and Naa38.[5] NatC typically acetylates proteins with the N-terminal sequence Met-Leu, Met-Ile, Met-Phe, or Met-Trp.[4][7]

-

NatE: The NatE complex includes the catalytic subunit Naa50.[1] Its substrate specificity can overlap with NatC, and it has been shown to acetylate substrates with an N-terminal leucine at the second position (P2).[7]

The interplay and potential redundancy between NatC and NatE in acetylating leucine-terminated proteins are areas of active research.[1]

PART 2: Functional Consequences of Leucine N-Terminal Acetylation

The addition of an acetyl group to an N-terminal leucine residue is not a mere chemical curiosity; it is a critical determinant of protein fate and function. This modification can act as a molecular switch, modulating protein stability, mediating protein-protein interactions, and influencing subcellular localization.

A Double-Edged Sword: Protein Stability and the N-Degron Pathway

Nt-acetylation has a paradoxical role in protein stability. It can either protect a protein from degradation or mark it for destruction via the N-degron pathway.

-

Protection from Degradation: By masking the positively charged N-terminus, Nt-acetylation can prevent recognition by certain E3 ubiquitin ligases that target unacetylated N-termini, thereby shielding the protein from proteasomal degradation.[5][8] This protective role is particularly important for proteins that would otherwise be rapidly turned over.[8]

-

Creation of a Degradation Signal (Ac/N-Degron): Conversely, the acetylated N-terminus can be recognized by specific E3 ubiquitin ligases, such as Doa10 and Not4 in yeast, creating an "acetylated N-degron" (Ac/N-degron) that targets the protein for ubiquitination and subsequent degradation by the proteasome.[4][9] The decision between protection and degradation is context-dependent and influenced by the specific protein and the cellular environment.

The following diagram illustrates the dual role of Leucine Nt-acetylation in protein stability:

A Key for Interaction: Mediating Protein-Protein Interactions

The increased hydrophobicity of the acetylated N-terminus can create a novel binding surface for protein-protein interactions.[1][4] This "hydrophobic handle" can fit into specific pockets on other proteins, facilitating the formation of stable protein complexes.[2] A well-studied example is the interaction between the E2 conjugating enzyme Ubc12 and its E3 ligase subunit Dcn1, where the Nt-acetylated methionine of Ubc12 docks into a hydrophobic pocket on Dcn1, a mechanism that could be analogous for leucine.[1][2] This highlights the potential for Nt-acetylation of leucine to be a druggable target for inhibiting specific protein interactions.[10]

A Postal Code for Localization: Influencing Subcellular Targeting

Nt-acetylation of leucine can also act as a signal for subcellular localization. For instance, it can play a role in directing proteins to specific organelles like the endoplasmic reticulum (ER) or influencing their association with membranes.[5][7] The modification can either promote or inhibit targeting to the ER, depending on the specific protein and its signal sequence.[7]

A Chaperone's Assistant: Impact on Protein Folding and Aggregation

By neutralizing the N-terminal charge, Nt-acetylation can influence the early stages of protein folding as the polypeptide chain emerges from the ribosome.[1][5] For some proteins, this modification is crucial for achieving the correct three-dimensional structure and preventing aggregation.[4][5]

PART 3: Role in Health and Disease

Given its fundamental roles in protein function, it is not surprising that dysregulation of leucine Nt-acetylation is implicated in various human diseases, including cancer and neurodegenerative disorders.

Implications in Cancer

The machinery of Nt-acetylation, including the NATs, has been linked to cancer development and progression. The stability and function of many proteins involved in cell cycle control, apoptosis, and signal transduction are influenced by Nt-acetylation. Therefore, alterations in the activity of NatC or NatE could have profound effects on cellular homeostasis and contribute to tumorigenesis.

A Therapeutic Target in Neurodegenerative Diseases

A growing body of evidence points to the therapeutic potential of modulating leucine metabolism and its acetylated forms in neurodegenerative diseases.

N-acetyl-L-leucine (NALL) has emerged as a promising therapeutic agent for a range of neurological disorders, including lysosomal storage diseases like Niemann-Pick disease type C and GM2 gangliosidoses, as well as Parkinson's disease.[11][12][13][14] While the precise mechanism of action is still under investigation, studies suggest that NALL may exert its neuroprotective effects by:

-

Improving Lysosomal Function: NALL treatment has been shown to upregulate lysosomal proteins.[11]

-

Enhancing Mitochondrial Function: It can also increase the levels of mitochondrial proteins.[11]

-

Promoting Synaptic Function: NALL has been observed to improve synaptic function in models of Parkinson's disease.[11]

-

Reducing Pathological Protein Aggregation: In Parkinson's disease models, NALL reduces the levels of pathological pS129-alpha-synuclein.[11]

-

Attenuating Neuroinflammation: Studies in traumatic brain injury models have shown that NALL can reduce the expression of neuroinflammatory markers.[15][16]

Interestingly, the therapeutic efficacy of N-acetyl-L-leucine is attributed to a switch in its cellular uptake mechanism compared to L-leucine. While L-leucine is transported by the L-type Amino Acid Transporter (LAT), N-acetyl-L-leucine is a substrate for organic anion transporters (OATs).[17][18][19] This alteration in transport may allow for more efficient delivery to target tissues and bypass saturation of the LAT system.[17][18]

The following table summarizes the therapeutic potential of N-Acetyl-L-Leucine in various neurodegenerative conditions:

| Disease Model | Observed Effects of N-Acetyl-L-Leucine | References |

| Parkinson's Disease | Upregulation of lysosomal, mitochondrial, and synaptic proteins; Reduction of pS129-alpha-synuclein. | [11] |

| Lysosomal Storage Disorders | Improvement in ataxia; Neuroprotective effects. | [12][13][14] |

| Traumatic Brain Injury | Improved motor and cognitive outcomes; Attenuation of cell death; Reduced neuroinflammation. | [15][16] |

| Multiple Sulfatase Deficiency | Improved ataxia symptoms and quality of life. | [20] |

PART 4: Methodologies for Studying N-Terminal Acetylation of Leucine

The investigation of Nt-acetylation requires a combination of sophisticated analytical techniques and functional assays. This section provides an overview of key experimental workflows.

Detection and Quantification of N-Terminal Acetylation

The primary method for identifying and quantifying Nt-acetylation is mass spectrometry-based proteomics.

The following diagram outlines a typical workflow for the enrichment and identification of N-terminally acetylated peptides:

Step-by-Step Protocol for N-terminal Peptide Enrichment using CNBr-activated Sepharose: [21][22]

-

Protein Extraction and Digestion: Extract total protein from cells or tissues and digest with a protease such as trypsin.

-

Blocking of Internal Peptides: Chemically block the free amino groups of internal lysine residues and the N-termini of peptides generated from internal protein regions.

-

Coupling to Resin: Couple the peptides to CNBr-activated Sepharose resin. Only peptides with a free N-terminus (i.e., the original N-terminal peptides that were acetylated in vivo) will not be coupled.

-

Elution of N-terminally Acetylated Peptides: Elute the unbound, N-terminally acetylated peptides.

-

LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences and confirm the presence of the N-terminal acetyl group.

Functional Analysis of N-Terminal Acetylation

To understand the biological consequences of leucine Nt-acetylation, a range of in vitro and in vivo assays can be employed.

This assay directly measures the activity of NATs on specific peptide substrates.[23]

Protocol:

-

Prepare Cell Lysates or Purified NATs: Obtain cell lysates or purified NatC/NatE enzymes.

-

Synthesize Peptide Substrates: Synthesize peptides corresponding to the N-termini of proteins of interest, both with and without an N-terminal leucine.

-

Incubate with Radiolabeled Acetyl-CoA: Incubate the enzyme source with the peptide substrates in the presence of 14C-labeled Acetyl-CoA.

-

Measure Acetyl Group Transfer: Quantify the incorporation of the radiolabeled acetyl group into the peptides to determine the enzyme's catalytic activity and substrate specificity.

-

Site-Directed Mutagenesis: Mutate the N-terminal leucine of a protein of interest to a residue that is not a substrate for NatC/NatE (e.g., proline).[1] Analyze the effects on protein stability, localization, and interaction partners.

-

CRISPR/Cas9-mediated Knockout of NATs: Generate cell lines lacking NatC or NatE and use proteomic approaches to identify proteins with altered stability or localization.[8]

-

Protein Stability Assays: Use techniques like cycloheximide chase assays or stable isotope labeling by amino acids in cell culture (SILAC) to compare the half-lives of the wild-type and mutated proteins.

PART 5: Conclusion and Future Perspectives

N-terminal acetylation of leucine is a fundamentally important protein modification with far-reaching implications for cellular function and human health. Once considered a simple and somewhat static modification, it is now recognized as a dynamic regulator of protein fate. The specificity of the NatC and NatE acetyltransferases for leucine-terminated proteins, coupled with the diverse and often opposing functional consequences of this modification, underscores the complexity of the cellular proteome.

The burgeoning interest in N-acetyl-L-leucine as a therapeutic agent for neurodegenerative diseases opens up exciting new avenues for drug development. A deeper understanding of the molecular mechanisms by which Nt-acetylation of specific proteins contributes to disease pathogenesis will be crucial for the rational design of novel therapeutics that target this pathway.

Future research in this field will likely focus on:

-

Elucidating the full spectrum of NatC and NatE substrates.

-

Unraveling the context-dependent factors that determine whether Nt-acetylation is a protective or degradative signal.

-

Identifying and validating novel drug targets within the N-terminal acetylation pathway.

-

Developing more sophisticated tools and techniques for studying Nt-acetylation in real-time and in a cellular context.

By continuing to explore the intricacies of leucine N-terminal acetylation, the scientific community is poised to make significant strides in our understanding of fundamental biology and to develop innovative treatments for a range of debilitating diseases.

References

-

Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13. [Link]

-

Forte, G. M. A., Pool, M. R., & Stirling, C. J. (2011). N-Terminal Acetylation Inhibits Protein Targeting to the Endoplasmic Reticulum. PLoS Biology, 9(5), e1001073. [Link]

-

Li, Y., Li, C., & Li, G. (2009). Novel Method for N-Terminal Acetylation Prediction. Genomics, Proteomics & Bioinformatics, 7(3), 126-132. [Link]

-

Gris, C., Gauthier, J., & Larijani, M. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology. Microbiology and Molecular Biology Reviews, 87(1), e00115-22. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. Pharma sourcing. [Link]

-

Wikipedia. (2023, August 26). Leucine N-acetyltransferase. In Wikipedia. [Link]

-

Dinh, T. V., Bienvenut, W. V., Linster, E., & Wirtz, M. (2018). N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Journal of Experimental Botany, 69(19), 4557-4569. [Link]

-

Scott, D. C., Hammill, J. T., Min, J., & Schulman, B. A. (2017). Blocking an N-terminal acetylation-dependent protein interaction inhibits an E3 ligase. Nature Chemical Biology, 13(1), 84-91. [Link]

-

EurekAlert!. (2011, November 4). Molecule serves as a key in some protein interactions. EurekAlert!. [Link]

-

Aksnes, H., Ree, R., & Arnesen, T. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. Cellular and Molecular Life Sciences, 79(3), 154. [Link]

-

Song, P., Franchini, R., Chen, C., Duong, B., Wang, Y. Z., Savas, J., Parisiadou, L., & Krainc, D. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. bioRxiv. [Link]

-

Churchill, G. C., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2020). Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT). bioRxiv. [Link]

-

Drazic, A., Aksnes, H., Marie, M., Boczkowska, M., Varland, S., Timmerman, E., Foyn, H., Gevaert, K., Dominguez, R., & Arnesen, T. (2018). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications, 9(1), 3320. [Link]

-

Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. ResearchGate. [Link]

-

Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. The New England Journal of Medicine, 390(5), 467-470. [Link]

-

Han, A., Hong, J., & Kim, J. H. (2017). Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB. Structure, 25(4), 641-649.e3. [Link]

-

Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. The New England Journal of Medicine. [Link]

-

Van Damme, P., Evjenth, R., Foyn, H., & Arnesen, T. (2012). Specificity and Versatility of Substrate Binding Sites in Four Catalytic Domains of Human N-Terminal Acetyltransferases. PLoS ONE, 7(12), e52922. [Link]

-

Wang, Y., & Li, N. (2012). Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin. In Mass Spectrometry of Proteins and Peptides (pp. 161-170). Humana Press. [Link]

-

Evjenth, R., & Arnesen, T. (2019). Using cell lysates to assess N-terminal acetyltransferase activity and impairment. MethodsX, 6, 2185-2192. [Link]

-

Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. Science, 327(5968), 973-977. [Link]

-

Churchill, G. C., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15814. [Link]

-

Churchill, G. C., & Platt, F. M. (2020). Acetyl-leucine slows disease progression in lysosomal storage disorders. Journal of Clinical Investigation, 130(9), 4539-4542. [Link]

-

Bienvenut, W. V., Dinh, T. V., Linster, E., & Wirtz, M. (2020). Dual lysine and N-terminal acetyltransferases reveal the complexity underpinning protein acetylation. The EMBO Journal, 39(13), e104432. [Link]

-

van de Kooij, B., de Vries, E., & Rooswinkel, R. W. (2021). N-terminal acetylation can stabilize proteins independent of their ubiquitination. bioRxiv. [Link]

-

Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. ResearchGate. [Link]

-

Van Damme, P., Hole, K., Pimenta-Marques, A., & Arnesen, T. (2012). N-terminal acetylation may signal protein degradation. Trends in Biochemical Sciences, 37(10), 419-426. [Link]

-

Marmorstein, R. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Journal of Molecular Biology, 432(21), 5735-5749. [Link]

-

Lipinski, M. M., Sarkar, C., & Wu, J. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. ResearchGate. [Link]

-

Sarkar, C., Wu, J., & Lipinski, M. M. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249. [Link]

-

Churchill, G. C., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2020). Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT). bioRxiv. [Link]

-

Churchill, G., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. [Link]

-

Atik, A., & Ozgül, R. K. (2022). The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulfatase Deficiency. Journal of Inborn Errors of Metabolism and Screening, 10, e20220010. [Link]

-

CURE SYNGAP1. (2024, May 24). Drug Repurposing Update #2 – Tanganil ® (Acetyl-Leucine) – Potential Mechanisms of Drug Action. CURE SYNGAP1. [Link]

Sources

- 1. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecule serves as a key in some protein interactions | EurekAlert! [eurekalert.org]

- 3. researchgate.net [researchgate.net]

- 4. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. N-Terminal Acetylation Inhibits Protein Targeting to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Blocking an N-terminal acetylation-dependent protein interaction inhibits an E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nnpdf.org [nnpdf.org]

- 13. Acetyl-leucine slows disease progression in lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Acetylation turns leucine into a drug by membrane transporter switching - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulfatase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein N-terminal acylation: An emerging field in bacterial cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin | Springer Nature Experiments [experiments.springernature.com]

- 23. Using cell lysates to assess N-terminal acetyltransferase activity and impairment: , Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Ac-Leu-NH2

Abstract

This document provides a comprehensive guide for the synthesis of N-acetyl-L-leucinamide (Ac-Leu-NH2) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocol details the rationale behind the selection of materials and reagents, a step-by-step workflow from resin preparation to final product cleavage and purification, and key considerations for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Rationale for Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created in the laboratory.[1] By anchoring the initial amino acid to an insoluble resin support, SPPS allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[1][2][3] This methodology is particularly advantageous for the synthesis of short, modified peptides like this compound, enabling a streamlined and efficient workflow.[4]

The target molecule, N-acetyl-L-leucinamide, features two key modifications: a C-terminal amide and an N-terminal acetyl group. The C-terminal amide is a common feature in many biologically active peptides, such as hormones and neuropeptides, and can be readily achieved using a specialized resin.[5][6][7] The N-terminal acetylation neutralizes the positive charge of the N-terminal amine, which can enhance membrane permeability and increase resistance to degradation by aminopeptidases, thereby extending the peptide's half-life.[8]

This protocol will employ the widely adopted Fmoc/tBu strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the amino acid and is removed under mild basic conditions, typically with piperidine.[1][9][10] This orthogonality allows for the use of acid-labile protecting groups for any reactive side chains, which are then removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[9]

Materials and Reagents

Resin Selection: The Foundation of the Synthesis

For the synthesis of a C-terminal amide, a Rink Amide resin is the support of choice.[5][11] This resin is designed to release the peptide with a C-terminal amide upon cleavage with TFA.[5][7]

| Resin Type | Functional Group | Cleavage Condition | C-Terminal Product |

| Rink Amide | Amide | 95% TFA | Amide (-CONH2) |

| Wang | Hydroxymethyl | 95% TFA | Carboxylic Acid (-COOH) |

| 2-Chlorotrityl | Chloro | Dilute Acid (e.g., 1% TFA) | Protected Carboxylic Acid |

Reagents and Solvents

| Reagent | Purpose | Grade |

| Fmoc-Leu-OH | Leucine amino acid building block | Peptide Synthesis Grade |

| Rink Amide Resin | Solid support for C-terminal amide | 100-200 mesh, ~0.5-1.0 mmol/g substitution |

| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Solvent for washing and resin swelling | ACS Grade or higher |

| Piperidine | Reagent for Fmoc deprotection | Reagent Grade |

| Acetic Anhydride | Reagent for N-terminal acetylation | ACS Grade or higher |

| N,N-Diisopropylethylamine (DIEA) | Non-nucleophilic base for coupling and acetylation | Peptide Synthesis Grade |

| HBTU/HCTU or HATU | Coupling (activating) reagent | Peptide Synthesis Grade |

| Trifluoroacetic Acid (TFA) | Reagent for cleavage and deprotection | Reagent Grade |

| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent Grade |

| Water (H2O) | Scavenger for cleavage | Deionized |

| Diethyl Ether (cold) | For peptide precipitation | ACS Grade or higher |

Experimental Protocol: A Step-by-Step Guide

The synthesis of this compound on a solid support can be broken down into five key stages: resin preparation, Fmoc-Leucine coupling, N-terminal acetylation, cleavage and deprotection, and finally, product precipitation and purification.

Workflow Overview

Caption: Workflow for the solid-phase synthesis of this compound.

Step 1: Resin Preparation and Swelling

Rationale: The resin beads must be swollen in an appropriate solvent to allow for efficient diffusion of reagents into the polymer matrix, where the majority of reactive sites are located.[12]

-

Place the Rink Amide resin (e.g., 0.1 mmol scale, ~200 mg for a 0.5 mmol/g loading resin) into a fritted peptide synthesis vessel.

-

Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[11]

-

After swelling, drain the DMF.

Step 2: Fmoc Deprotection

Rationale: The Fmoc protecting group on the Rink Amide linker must be removed to expose the primary amine for coupling with the first amino acid. Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorene ring, leading to β-elimination and release of the Fmoc group as a dibenzofulvene-piperidine adduct.[1][9][10]

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Step 3: Fmoc-Leu-OH Coupling

Rationale: The carboxylic acid of Fmoc-Leu-OH is activated to facilitate the formation of a stable amide bond with the free amine on the resin.[13] Coupling reagents like HBTU, in the presence of a non-nucleophilic base such as DIEA, form a highly reactive intermediate that readily reacts with the amine.[13][14]

-

In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to resin loading), HBTU (or a similar coupling reagent, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor the completion of the coupling reaction, a small sample of the resin can be taken and tested with a ninhydrin test. A negative result (no blue color) indicates the absence of free primary amines and a complete reaction.[15]

-

Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Step 4: N-Terminal Acetylation

Rationale: To introduce the acetyl group at the N-terminus, the Fmoc group of the newly coupled leucine must first be removed, followed by acylation with acetic anhydride.[8][16]

-

Fmoc Deprotection: Repeat the Fmoc deprotection procedure as described in Step 3.3 to expose the N-terminal amine of leucine.

-

Acetylation:

-

Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF.

-

Add this solution to the resin and agitate for 30-60 minutes at room temperature.[16][17]

-

Drain the acetylation solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Dry the resin under a high vacuum for at least 1 hour.

-

Caption: N-terminal acetylation of resin-bound Leucinamide.

Step 5: Cleavage and Deprotection